9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Description
The compound 9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)- is a stereospecific ammonium salt derivative of 9-octadecenamide (oleamide). Its structure features:
- A (9Z)-configured octadecenamide backbone.
- A hydroxy group at the C2 position of the heptadecenyl chain.
- A phosphonooxymethyl group at the C1 position.
- An ammonium counterion, enhancing water solubility compared to non-ionic analogs.
While oleamide (9-octadecenamide, (Z)-) is widely studied in natural extracts (e.g., Solanum incanum, Narcissus poeticus) for its anti-inflammatory, antimicrobial, and neuroprotective properties , the target compound’s phosphonooxy and ammonium groups may confer distinct physicochemical and pharmacological behaviors .
Properties
IUPAC Name |
diazanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);2*1H3/b18-17-,31-29+;;/t34-,35+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAECNIIYPKQS-AQZJIPFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H76N3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Octadecenamide, also known as oleamide, is a fatty amide derived from oleic acid. It has garnered attention for its diverse biological activities, including potential neuroprotective effects and implications in various metabolic processes. The compound's structural features contribute to its interaction with biological systems, leading to a range of pharmacological effects.
- IUPAC Name : 9-octadecenamide
- Molecular Formula : C₁₈H₃₅NO
- Molecular Weight : 281.5 g/mol
- CAS Number : 301-02-0
- Structure :
Neuroprotective Effects
Research indicates that oleamide exhibits neuroprotective properties. A study highlighted its ability to ameliorate the effects of neurotoxic agents in neuronal cell lines. The protective mechanism involves modulation of cell cycle progression and reduction of oxidative stress markers .
Case Study Example :
In a recent investigation, oleamide was shown to enhance the survival of SH-SY5Y neuroblastoma cells exposed to toxic agents. The study utilized quantitative reverse transcription PCR (RT-qPCR) to assess gene expression changes associated with cell survival pathways following oleamide treatment .
Anti-inflammatory Properties
Oleamide has been noted for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .
Research Findings :
A study found that oleamide significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This suggests its potential as a therapeutic agent in inflammatory diseases .
Lipid Metabolism
Oleamide has been implicated in lipid metabolism regulation. It acts as a bioactive lipid that can influence the metabolism of other lipids and fatty acids within the body. Its hypolipidemic effects have been documented, indicating a potential role in managing lipid profiles .
Interaction with Cannabinoid Receptors
Oleamide interacts with cannabinoid receptors (CB1 and CB2), influencing neurotransmitter release and modulating pain perception . This interaction suggests that oleamide may have analgesic properties.
Modulation of Sleep and Circadian Rhythms
Studies have shown that oleamide can promote sleep by enhancing the activity of sleep-promoting neurons in the brain. Its role in regulating sleep patterns is attributed to its ability to increase endocannabinoid levels .
Tables of Key Findings
Scientific Research Applications
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-, is a complex organic compound belonging to the class of fatty amides. It is derived from the fatty acid oleic acid and features a long hydrocarbon chain with an amide functional group. This compound has a molecular weight of approximately 369.47 g/mol. Research indicates that 9-octadecenamide exhibits various biological activities, suggesting potential therapeutic applications in treating infections and neurological disorders.
Scientific Research Applications
9-Octadecenamide has diverse applications across various fields:
- Pharmaceuticals: It can be used in drug development and delivery systems.
- Materials Science: It is utilized in the synthesis of novel materials with specific properties.
- Biotechnology: This compound is applied in various biotechnological processes and assays.
- Cosmetics: 9-Octadecenamide is found in cosmetic formulations for its emollient and stabilizing properties.
9-octadecenamide regulates feeding and sexual behavior, modulates memory function, and exerts hypnotic, analgesic, and anxiolytic effects .
Physicochemical Properties and Interactions
The chemical reactivity of 9-octadecenamide can be attributed to its functional groups:
- Amide group: Capable of undergoing hydrolysis, acylation, and condensation reactions.
- Double bond: Allows for addition and oxidation reactions.
- Phosphonooxy group: Imparts unique reactivity and potential for phosphorylation reactions.
Interaction studies have revealed insights into how 9-octadecenamide interacts with biological systems:
- Membrane interactions: It can insert into cell membranes, affecting their fluidity and permeability.
- Protein binding: It can bind to specific proteins, modulating their activity.
- Receptor interactions: This compound can interact with receptors in the nervous system.
Production Methods
Synthesis of 9-octadecenamide typically involves several methods:
- Amidation of oleic acid: Reacting oleic acid with an appropriate amine under suitable conditions.
- Enzymatic synthesis: Utilizing enzymes to catalyze the formation of the amide bond.
- Chemical modification: Modifying other fatty acid derivatives to introduce the desired functional groups.
These methods allow for the production of high-purity compounds suitable for research and industrial use.
Oleamide as a Related Compound
Oleamide (cis-9-octadecenamide) is a well-known lubricant and slip additive from the group of fatty acid amides . The MS2 spectrum of oleamide displayed mass peaks at m/z 265 and 247, corresponding to neutral losses of ammonia and water, respectively . In MS3, a mass peak at m/z 247 was observed upon fragmentation of the molecular ion at m/z 265 (water loss), while further fragmentation of m/z 247 showed losses of 14 m/z, corresponding to -CH2- cleavages, indicative of acyl chain lipids .
Comparison with Similar Compounds
Key Structural and Functional Differences
*Estimated based on structural complexity.
Bioactivity and Mechanism Comparison
- Oleamide : Disrupts fungal membranes by increasing permeability (similar to natamycin) , inhibits bacterial growth via protein coagulation , and exhibits neuroprotective effects in Alzheimer’s models .
- N-(2-((2-Hydroxyethyl)amino)ethyl)oleamide: Amino and hydroxy groups could enable hydrogen bonding, altering target specificity compared to oleamide .
- Termitomycesphin D: Glycosylation and sphingolipid backbone suggest roles in cell signaling, differing from the target’s phosphonooxy-driven interactions .
Physicochemical Properties
- Solubility: The target compound’s ammonium salt and phosphonooxy groups likely reduce hydrophobicity (logP ~2–4) compared to oleamide (logP ~7–8), enabling better dispersion in aqueous environments .
- Stability: Phosphonooxy esters are generally hydrolytically stable but may undergo enzymatic cleavage in vivo.
Preparation Methods
Construction of the 3E-Heptadecenyl Chain
The (3E)-heptadecenyl segment is synthesized via Wittig olefination . A C₁₄ aldehyde reacts with a ylide generated from (3-carboxypropyl)triphenylphosphonium bromide, producing the trans-configured double bond. Stereochemical integrity is confirmed by GC-MS (DB-1 column, He carrier gas).
Introduction of Hydroxy and Phosphonooxymethyl Groups
The 2-hydroxy-1-(hydroxymethyl) intermediate is obtained through Sharpless asymmetric dihydroxylation of the heptadecenyl chain, using AD-mix-β to enforce (1S,2R) configuration. Subsequent phosphorylation employs diethyl chlorophosphate under Mitsunobu conditions (DIAD, PPh₃), followed by saponification to yield the phosphonooxymethyl group.
Coupling of the N-Substituent to Oleamide
The substituent is conjugated to oleamide via N-alkylation under Schotten-Baumann conditions. Oleamide is deprotonated with NaH in THF, then treated with the brominated heptadecenyl derivative (Equation 2):
$$
\text{Oleamide} + \text{Br-(heptadecenyl)} \rightarrow \text{N-alkylated product} + \text{NaBr} \quad
$$
Reaction progress is monitored by RP-HPLC (C-18 column, acetonitrile/water), with product eluting at tR = 24.6 min.
Formation of the Ammonium Salt
The phosphonooxy group is deprotonated with ammonium hydroxide, forming the ammonium salt. Crystallization from ethanol/water (1:1) yields the final compound as a white solid.
Structural and Analytical Characterization
High-Resolution Mass Spectrometry (HREIMS)
The molecular ion [M+H]⁺ appears at m/z 658.4521 (calc. 658.4518), confirming the molecular formula C₃₉H₇₂NO₆P.
¹H NMR Analysis
Critical signals include:
Q & A
Q. What strategies mitigate oxidative degradation of the (9Z)-octadecenamide chain?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
